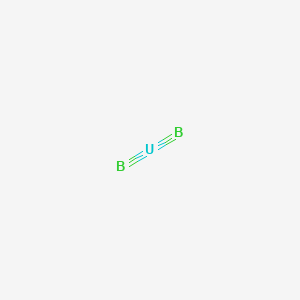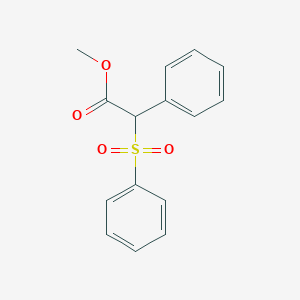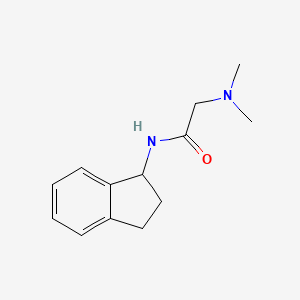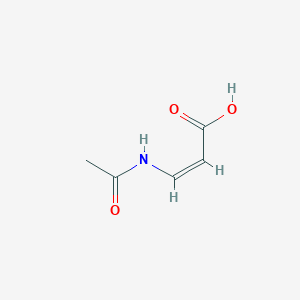
(Z)-3-acetamidoprop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-acetamidoprop-2-enoic acid: is an organic compound characterized by the presence of an acetamido group attached to a prop-2-enoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method to synthesize (Z)-3-acetamidoprop-2-enoic acid involves the amidation of (Z)-3-chloroprop-2-enoic acid with acetamide under basic conditions. The reaction typically requires a base such as sodium hydroxide and is conducted at elevated temperatures to facilitate the formation of the amide bond.
Hydrolysis of Esters: Another approach involves the hydrolysis of (Z)-3-acetamidoprop-2-enoate esters. This method uses acidic or basic hydrolysis to convert the ester into the corresponding carboxylic acid.
Industrial Production Methods: Industrial production of this compound often employs large-scale amidation reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
化学反应分析
Types of Reactions:
Oxidation: (Z)-3-acetamidoprop-2-enoic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the acetamido group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: (Z)-3-acetamidoprop-2-enoic acid serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine:
Drug Development: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases.
Industry:
Polymer Production: The compound is utilized in the production of specialty polymers with unique properties, such as enhanced thermal stability and mechanical strength.
作用机制
The mechanism of action of (Z)-3-acetamidoprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the prop-2-enoic acid moiety can participate in various chemical interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
(E)-3-acetamidoprop-2-enoic acid: The geometric isomer of (Z)-3-acetamidoprop-2-enoic acid, differing in the spatial arrangement of the acetamido group.
3-acetamidopropanoic acid: Lacks the double bond present in this compound, resulting in different chemical properties.
N-acetylcysteine: Contains a similar acetamido group but is structurally distinct due to the presence of a thiol group.
Uniqueness:
Geometric Configuration: The (Z)-configuration imparts unique chemical and biological properties compared to its (E)-isomer.
Reactivity: The presence of both an acetamido group and a prop-2-enoic acid moiety allows for diverse chemical reactivity, making it a versatile compound in synthetic chemistry.
属性
CAS 编号 |
6627-63-0 |
|---|---|
分子式 |
C5H7NO3 |
分子量 |
129.11 g/mol |
IUPAC 名称 |
(Z)-3-acetamidoprop-2-enoic acid |
InChI |
InChI=1S/C5H7NO3/c1-4(7)6-3-2-5(8)9/h2-3H,1H3,(H,6,7)(H,8,9)/b3-2- |
InChI 键 |
MWVBVDJUFFMLAR-IHWYPQMZSA-N |
手性 SMILES |
CC(=O)N/C=C\C(=O)O |
规范 SMILES |
CC(=O)NC=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


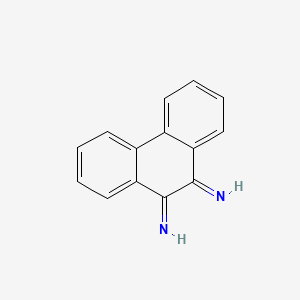
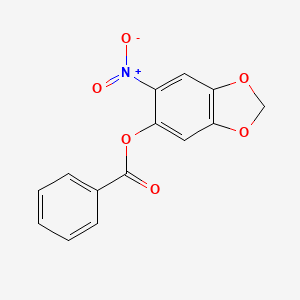
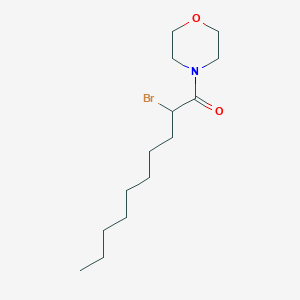
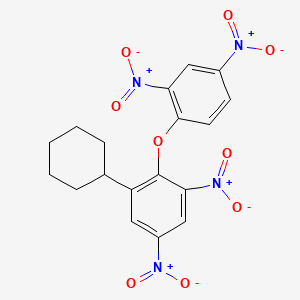
![1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea](/img/structure/B14725443.png)
